molecular formula C6H3ClIN3O B2494522 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one CAS No. 1799434-64-2

7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one

Cat. No. B2494522
CAS RN: 1799434-64-2
M. Wt: 295.46
InChI Key: FAAALPVLJWFQSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines and related compounds involves various chemical strategies. For instance, a method for synthesizing imidazo[1,2-c]pyrimidin-5(6H)-ones from 5-iodocytosine has been described, highlighting a step involving Suzuki cross-coupling reactions with aryl and heteroarylboronic acids, resulting in products with significant yields (Jansa et al., 2015).

Molecular Structure Analysis

The molecular and supramolecular structures of related imidazo[1,2-c]pyrimidine compounds have been determined, revealing the importance of weak C-H...N and C-H...O hydrogen bonds in defining their structure (Bueno et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyrimidines can lead to various derivatives with different substituents influencing their biological activities. A notable example is the synthesis of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives showing good anticancer activity against specific cell lines, highlighting the compound's versatile chemical reactivity (Gaonkar et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis of various imidazo[1,2-c]pyrimidin-5(6H)-ones, including compounds related to 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one, demonstrating their potential in forming new bioactive compounds. One study involved the synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one from 5-iodocytosine, leading to several derivatives with promising cytotoxic activity (Jansa et al., 2015).
  • Another study described the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, which included the development of bioactive 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones (Djekou et al., 2006).

Biological Activities and Applications

  • Certain derivatives of imidazo[1,2-a]pyrimidine show significant biological activities. A study reported the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
  • Another research highlighted the synthesis and preliminary antimicrobial activity of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, underscoring their potential as antibacterial and antifungal agents (El-Gazzar et al., 2008).

Advanced Applications in Drug Development

  • Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives were investigated, including molecular docking and interaction with bovine serum albumin. This highlights the compound's potential in drug development (Gaonkar et al., 2018).

Chemical Structure and Tautomerism Studies

  • A study on the synthesis, structure, and rearrangement of iodinated imidazo[1,2-c]pyrimidine-5(6H)-ones derived from cytosine, including 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one, showed the complexity and versatility of these compounds in chemical syntheses (Jansa et al., 2015).

properties

IUPAC Name

7-chloro-6-iodo-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3O/c7-4-3(8)5(12)11-2-1-9-6(11)10-4/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAALPVLJWFQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C(=C(NC2=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one

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